(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane
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Overview
Description
(1S,4R)-1,3,3-trimethyl-2-methylidenebicyclo[2.2.1]heptane, also known as camphene, is a bicyclic monoterpene. This compound is naturally occurring and can be found in various essential oils, including those of turpentine, camphor, and ginger. It is known for its characteristic odor and is used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Camphene can be synthesized through several methods. One common method involves the isomerization of alpha-pinene, a major component of turpentine oil. This process typically requires acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride. The reaction conditions often involve moderate temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
In industrial settings, camphene is produced by the catalytic isomerization of alpha-pinene. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient conversion rates. The resulting camphene is then purified through distillation and other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Camphene undergoes various chemical reactions, including:
Oxidation: Camphene can be oxidized to form camphor, a compound widely used in medicinal and aromatic applications.
Reduction: Reduction of camphene can yield isobornyl derivatives, which are useful intermediates in organic synthesis.
Substitution: Camphene can participate in halogenation reactions, where halogens like chlorine or bromine replace hydrogen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid. The reactions are typically carried out under controlled temperatures to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to achieve selective reduction.
Substitution: Halogenation reactions often use halogen gases or halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat to facilitate the reaction.
Major Products Formed
Oxidation: Camphor
Reduction: Isobornyl derivatives
Substitution: Halogenated camphene derivatives
Scientific Research Applications
Camphene has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: Camphene exhibits antimicrobial and anti-inflammatory properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects of camphene in treating conditions like hyperlipidemia and inflammation.
Industry: Camphene is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism by which camphene exerts its effects involves interactions with various molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. In antimicrobial applications, camphene disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
Alpha-pinene: A precursor to camphene, found in turpentine oil.
Beta-pinene: Another isomer of pinene with similar properties.
Limonene: A monoterpene with a similar structure but different functional groups.
Uniqueness of Camphene
Camphene is unique due to its specific bicyclic structure and the presence of a methylidene group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its presence in natural sources make it a versatile compound in both research and industrial applications.
Properties
CAS No. |
96093-10-6 |
---|---|
Molecular Formula |
C11H18 |
Molecular Weight |
150.3 |
Purity |
95 |
Origin of Product |
United States |
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